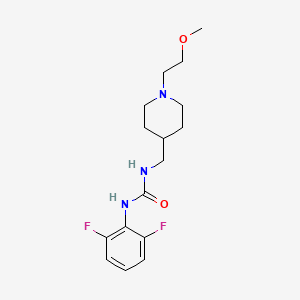
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a complex organic compound characterized by its unique structure and diverse applications in scientific research and industry. This compound features a difluorophenyl group, a piperidinyl ring with a methoxyethyl substituent, and a urea functional group, making it a valuable intermediate in various chemical syntheses.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to the central nervous system.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This can be achieved through the reaction of 2,6-difluorobenzonitrile with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with methoxyethylpiperidine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
作用機序
The mechanism by which 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is unique due to its specific structural features and functional groups. Similar compounds include:
1-(2,6-Difluorophenyl)ethan-1-one: This compound shares the difluorophenyl group but lacks the piperidinyl and urea functionalities.
2,6-Difluorophenyl isocyanate: This compound contains the difluorophenyl group and an isocyanate group, differing significantly in reactivity and applications.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2N3O2/c1-23-10-9-21-7-5-12(6-8-21)11-19-16(22)20-15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVDJXVBEVQHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
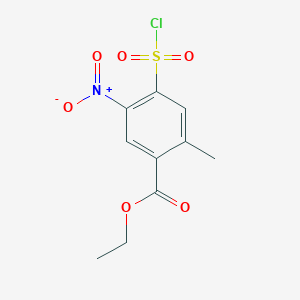

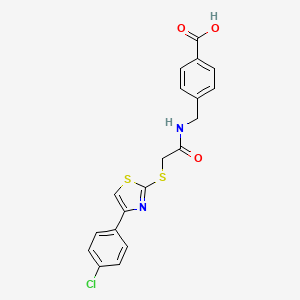
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)
![ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate](/img/structure/B2799199.png)
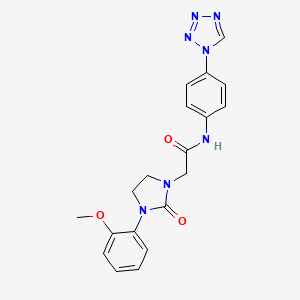
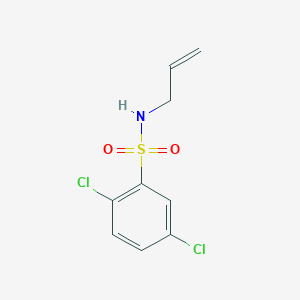
![N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2799203.png)
![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)
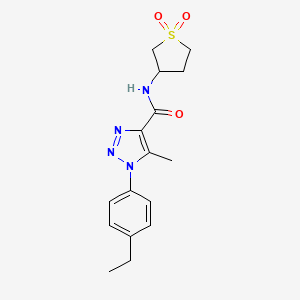
![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)
![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)
![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)
![1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea](/img/structure/B2799215.png)
